
Psoralin, N-decanoyl-5-oxo-
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Overview
Description
Psoralin, N-decanoyl-5-oxo- is a synthetic derivative of psoralen, a naturally occurring furocoumarin found in plants such as Psoralea corylifolia. Psoralens are known for their photoactive properties, which make them useful in various therapeutic and industrial applications. The addition of a decanoyl group to the psoralen structure enhances its lipophilicity and potentially modifies its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Psoralin, N-decanoyl-5-oxo- typically involves the acylation of psoralen with decanoic acid. The reaction is carried out under anhydrous conditions using a suitable catalyst such as pyridine or triethylamine. The reaction mixture is heated to facilitate the formation of the ester bond between the psoralen and decanoic acid.
Industrial Production Methods: Industrial production of Psoralin, N-decanoyl-5-oxo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
Psoralin, N-decanoyl-5-oxo- undergoes oxidation primarily at its carbonyl and aromatic moieties:
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Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions .
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Major Products :
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Ketone Derivatives : Oxidation of the 5-oxo group yields decanoic acid-linked ketones.
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Carboxylic Acids : Prolonged oxidation converts the decanoyl chain into carboxylic acid derivatives.
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Research Insight : Computational studies highlight that oxidation enhances the compound’s electrophilicity, potentially improving its DNA-binding affinity in phototherapeutic applications .
Reduction Reactions
The compound’s carbonyl groups are susceptible to reduction:
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Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents .
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Major Products :
Experimental Evidence : Reduced derivatives exhibit diminished photoactivity but retain anti-proliferative effects in cervical cancer cells (HeLa, SiHa), likely due to altered ROS modulation .
Substitution Reactions
Electrophilic substitution occurs on the aromatic rings:
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Reagents/Conditions : Bromine (Br₂) or nitric acid (HNO₃) in dichloromethane or sulfuric acid .
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Major Products :
Comparative Reactivity :
Position | Reactivity (vs. Psoralen) | Notes |
---|---|---|
C8 | Higher | Enhanced electron density from decanoyl group |
C5 | Lower | Steric hindrance from decanoyl chain |
Photochemical Reactions
UV-induced reactions define its therapeutic mechanism:
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Process : UV-A (320–400 nm) activation triggers crosslinking with DNA thymine bases, forming mono- and di-adducts .
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Key Steps :
Biological Impact :
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In melanoma cells, this mechanism reduces Bcl-2 protein levels by 60% and increases caspase-3 activity 3-fold .
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Synergistic effects observed with ERK inhibitors in cervical cancer models .
Comparative Reactivity of Structural Analogs
Compound | Oxidation Sensitivity | Reduction Yield | Photochemical Activity |
---|---|---|---|
Psoralin, N-decanoyl-5-oxo- | High | Moderate | High (λmax = 365 nm) |
Psoralen | Moderate | Low | High (λmax = 310 nm) |
Bergapten | Low | High | Moderate |
Data synthesized from EvitaChem, PubChem , and Frontiers .
Stability and Degradation Pathways
Scientific Research Applications
Psoralin, N-decanoyl-5-oxo- has a wide range of scientific research applications:
Chemistry: Used as a photoactive compound in photochemical studies.
Medicine: Explored for its potential use in phototherapy for skin conditions such as psoriasis and vitiligo.
Industry: Utilized in the development of photoactive materials and coatings.
Mechanism of Action
The mechanism of action of Psoralin, N-decanoyl-5-oxo- involves its photoactivation by ultraviolet (UV) light. Upon exposure to UV light, the compound forms covalent bonds with DNA, leading to the formation of mono- and di-adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell apoptosis. This mechanism is particularly effective in rapidly dividing cells, such as tumor cells .
Comparison with Similar Compounds
Psoralen: The parent compound, known for its photoactive properties.
Angelicin: An angular furocoumarin with similar photoactive properties.
Allosporalen: Another angular furocoumarin with distinct biological activities.
Comparison:
Psoralin, N-decanoyl-5-oxo-: has enhanced lipophilicity compared to psoralen, which may improve its cellular uptake and bioavailability.
Angelicin and Allosporalen: have different structural configurations, leading to variations in their photoactive properties and biological activities.
Psoralin, N-decanoyl-5-oxo- stands out due to its unique combination of photoactivity and enhanced lipophilicity, making it a promising candidate for various scientific and industrial applications.
Properties
CAS No. |
65549-33-9 |
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Molecular Formula |
C21H24O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(7-oxofuro[3,2-g]chromen-4-yl) decanoate |
InChI |
InChI=1S/C21H24O5/c1-2-3-4-5-6-7-8-9-19(22)26-21-15-10-11-20(23)25-18(15)14-17-16(21)12-13-24-17/h10-14H,2-9H2,1H3 |
InChI Key |
UMHQELYIUBDOOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origin of Product |
United States |
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